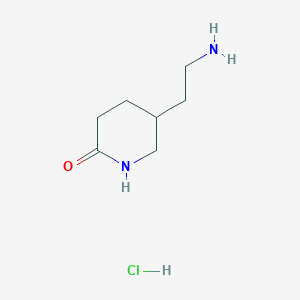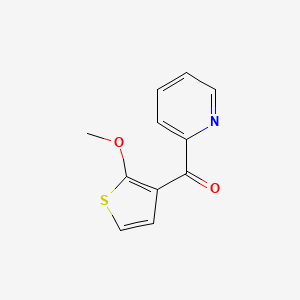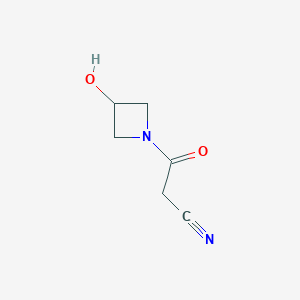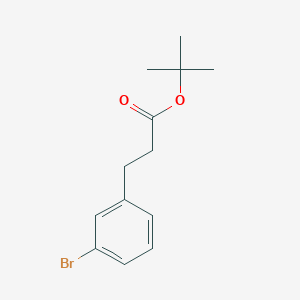
tert-butyl 3-(3-bromophenyl)propanoate
Descripción general
Descripción
tert-butyl 3-(3-bromophenyl)propanoate is an organic compound with the molecular formula C13H17BrO2. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and a bromine atom is attached to the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromophenyl)propanoate typically involves the esterification of 3-(3-Bromophenyl)propionic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Ester Hydrolysis: 3-(3-Bromophenyl)propionic acid and tert-butyl alcohol.
Oxidation: Brominated benzoic acids.
Reduction: Reduced phenylpropionic acid derivatives.
Aplicaciones Científicas De Investigación
tert-butyl 3-(3-bromophenyl)propanoate is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds have applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-bromophenyl)propanoate involves its reactivity as an ester and a brominated aromatic compound. The ester group can undergo hydrolysis to release the active carboxylic acid, which can participate in various biochemical pathways. The bromine atom on the phenyl ring can undergo substitution reactions, allowing the compound to be modified for specific applications.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-bromopropionate: Similar in structure but with a different substitution pattern on the phenyl ring.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromophenyl group.
Methyl 3-bromopropionate: Similar ester but with a methyl group instead of a tert-butyl group.
Uniqueness
tert-butyl 3-(3-bromophenyl)propanoate is unique due to the presence of both a brominated phenyl ring and a tert-butyl ester group. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Propiedades
IUPAC Name |
tert-butyl 3-(3-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTQLFWKFCKBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
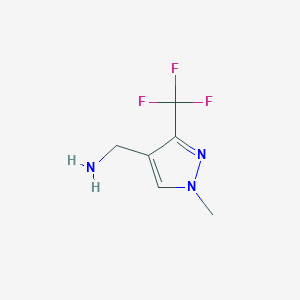
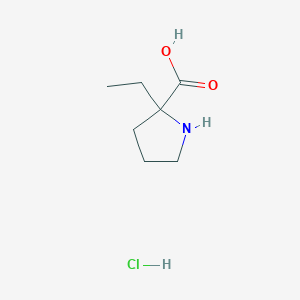
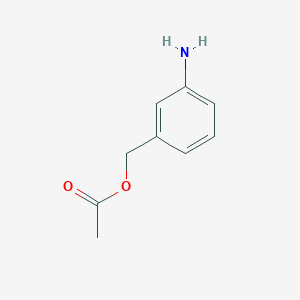
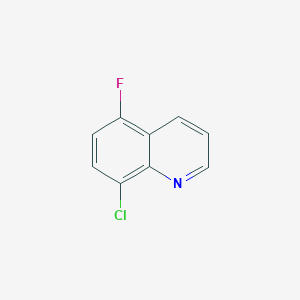
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)

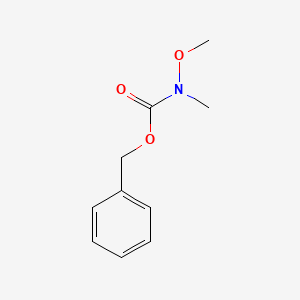

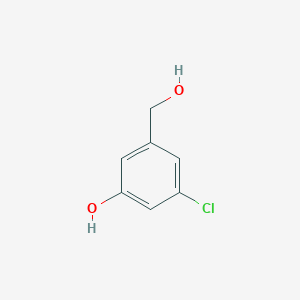
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)
